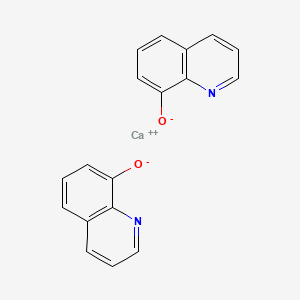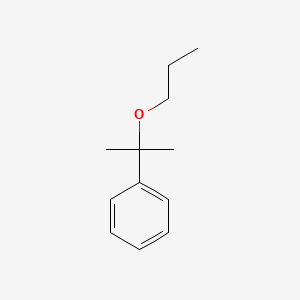![molecular formula C5H13N3O2 B13742538 Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 36369-40-1](/img/structure/B13742538.png)
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C11H26N4O2. It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications. This compound is characterized by the presence of aminoethyl groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- can be synthesized through several methods. One common approach involves the reaction of bis(2-aminoethyl)amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction typically requires controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [2-[(2-aminoethyl)methylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)ethylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)propylamino]ethyl]-
Uniqueness
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which includes two aminoethyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
36369-40-1 |
|---|---|
Molekularformel |
C5H13N3O2 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10) |
InChI-Schlüssel |
ZUBOWBHHVKFYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl (4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13742493.png)

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)






![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
